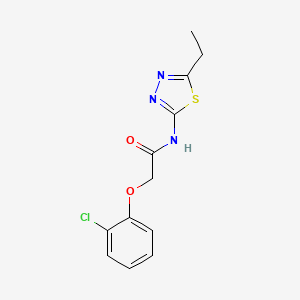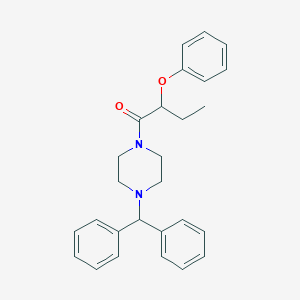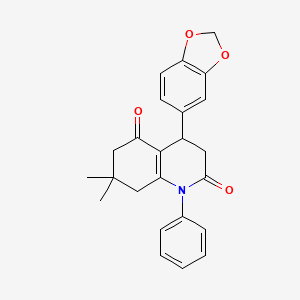![molecular formula C18H23N3O2S B6017599 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide](/img/structure/B6017599.png)
5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide, also known as MPTF, is a small molecule compound that has been extensively studied for its potential use in scientific research. MPTF has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a wide range of biological processes.
Wirkmechanismus
The mechanism of action of 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide is not fully understood, but it is believed to act as a modulator of ion channels and G protein-coupled receptors. This compound has been shown to bind to the TRPM8 channel and alter its activity, suggesting that it may act as an allosteric modulator of this channel.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of ion channels and G protein-coupled receptors, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide in lab experiments is its specificity for ion channels and G protein-coupled receptors, which allows for targeted investigation of these proteins. However, the limited understanding of this compound's mechanism of action and potential off-target effects may limit its usefulness in certain experiments.
Zukünftige Richtungen
For research on 5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide include further investigation of its mechanism of action and potential off-target effects, as well as exploration of its use in studying other biological processes. Additionally, the development of more specific and potent this compound analogs may allow for more targeted investigation of ion channels and G protein-coupled receptors.
Synthesemethoden
5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide can be synthesized using a variety of methods, including the reaction of 2-furoic acid with methylthiomethyl chloride, followed by reaction with N-(2-pyridinylmethyl)piperidine. Alternatively, this compound can be synthesized using a one-pot procedure involving the reaction of 2-furoic acid, methylthiomethyl chloride, and N-(2-pyridinylmethyl)piperidine in the presence of a base.
Wissenschaftliche Forschungsanwendungen
5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide has been used in a variety of scientific research applications, including studies of ion channels, G protein-coupled receptors, and protein-protein interactions. This compound has been shown to modulate the activity of several ion channels, including the TRPM8 channel, and has been used to investigate the role of these channels in various physiological processes.
Eigenschaften
IUPAC Name |
5-(methylsulfanylmethyl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-24-13-16-7-8-17(23-16)18(22)20-15-6-4-10-21(12-15)11-14-5-2-3-9-19-14/h2-3,5,7-9,15H,4,6,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXIALZGZFVYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(O1)C(=O)NC2CCCN(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6017532.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B6017534.png)

![3-chloro-N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017565.png)
![2-(4-pyridinyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6017572.png)

![7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6017598.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B6017603.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6017607.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B6017619.png)

![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)